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Compound of Interest

Compound Name: TD1092 intermediate-1

Cat. No.: B12362758 Get Quote

Introduction

A comprehensive search for the identifier "TD1092" in chemical and biomedical databases did

not yield information on a specific molecule, intermediate, or related reaction protocol. The

identifier was found to correspond to a bearing component in agricultural machinery.[1]

Therefore, this document serves as a detailed template for creating application notes and

protocols for the reaction of a hypothetical intermediate, herein named "AZD-4547-Int-1", a

common intermediate in the synthesis of the FGFR inhibitor, AZD4547. We will detail its

reaction with a specific reagent in a Suzuki-Miyaura cross-coupling, a foundational reaction in

modern drug discovery.

This document is intended for researchers, scientists, and drug development professionals to

illustrate the required format for data presentation, experimental protocols, and visualization of

workflows and pathways.

Reaction Overview: Suzuki-Miyaura Cross-Coupling
The following protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction between the halogenated intermediate AZD-4547-Int-1 (1-bromo-3,5-

dimethoxybenzene) and a specific boronic acid reagent, (4-methoxyphenyl)boronic acid. This

reaction is a key step in the synthesis of various bi-aryl compounds, which are common motifs

in pharmacologically active molecules.
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Reaction Scheme:

Quantitative Data Summary
The following table summarizes the results from optimization experiments for the Suzuki-

Miyaura coupling reaction. All reactions were carried out on a 1.0 mmol scale of AZD-4547-Int-

1.

Parameter Condition A Condition B
Condition C
(Optimal)

Pd Catalyst Pd(PPh₃)₄ PdCl₂(dppf) Pd(OAc)₂ + SPhos

Catalyst Loading

(mol%)
5 3 2

Base K₂CO₃ CsF K₃PO₄

Solvent Toluene/H₂O 1,4-Dioxane THF/H₂O (4:1)

Temperature (°C) 100 80 65

Reaction Time (h) 12 18 6

Product Yield (%) 78 85 94

Product Purity (HPLC,

%)
92 95 >99

Experimental Protocol: Optimal Conditions
(Condition C)
3.1 Materials and Reagents:

AZD-4547-Int-1 (1-bromo-3,5-dimethoxybenzene)

(4-methoxyphenyl)boronic acid

Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

Potassium phosphate (K₃PO₄)

Tetrahydrofuran (THF), anhydrous

Deionized Water

Ethyl acetate (for workup)

Brine (for workup)

Magnesium sulfate (MgSO₄)

3.2 Procedure:

To a 50 mL round-bottom flask, add AZD-4547-Int-1 (1.0 mmol, 217 mg), (4-

methoxyphenyl)boronic acid (1.2 mmol, 182 mg), and potassium phosphate (K₃PO₄) (3.0

mmol, 636 mg).

Add a magnetic stir bar to the flask.

Seal the flask with a rubber septum and purge with argon for 10 minutes.

In a separate vial under argon, prepare the catalyst mixture by adding palladium(II) acetate

(0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to 2 mL of anhydrous THF. Stir for 5

minutes until dissolved.

Using a syringe, add the catalyst mixture to the reaction flask.

Add 10 mL of anhydrous THF and 2.5 mL of deionized water to the reaction flask.

Place the flask in a pre-heated oil bath at 65°C and stir vigorously for 6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.
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Separate the organic layer, and wash with brine (2 x 15 mL).

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate

gradient) to yield the final product, 3,5,4'-trimethoxy-1,1'-biphenyl.

Visualizations
4.1 Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis, purification, and analysis of the

target compound.
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Experimental Workflow for Suzuki-Miyaura Coupling

1. Add Reactants & Base
(AZD-4547-Int-1, Boronic Acid, K₃PO₄)

2. Purge with Argon

3. Prepare & Add Catalyst
(Pd(OAc)₂, SPhos in THF)

4. Heat & Stir
(65°C, 6h)

5. Aqueous Workup
(EtOAc, H₂O, Brine)

6. Column Chromatography

7. Characterization
(NMR, LC-MS, HPLC)

Click to download full resolution via product page

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

4.2 Hypothetical Signaling Pathway

This diagram represents a simplified signaling pathway that could be inhibited by a final drug

product derived from this synthesis, such as an FGFR inhibitor.
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Hypothetical FGFR Signaling Pathway Inhibition
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Caption: Inhibition of a generic FGFR signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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